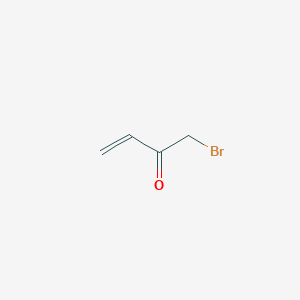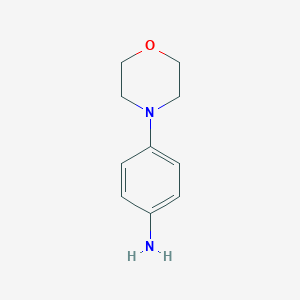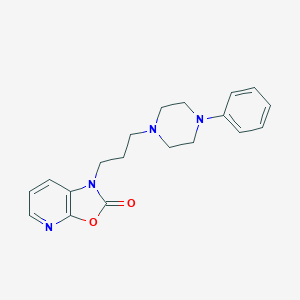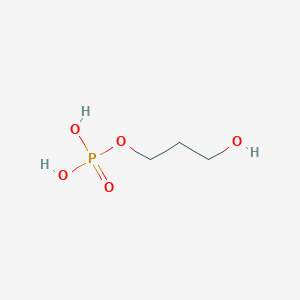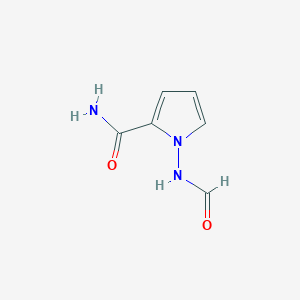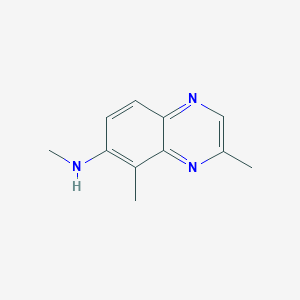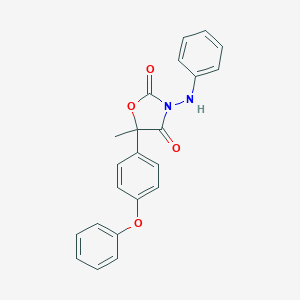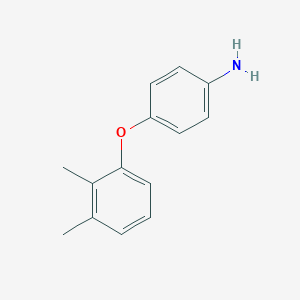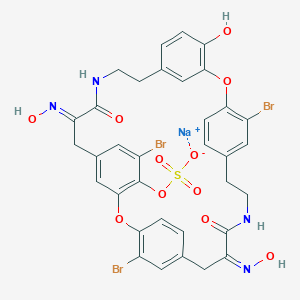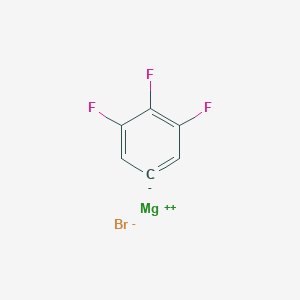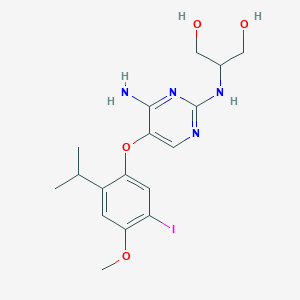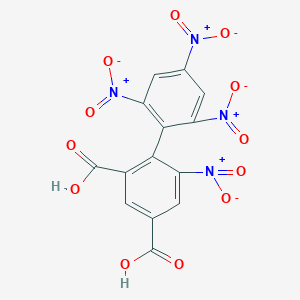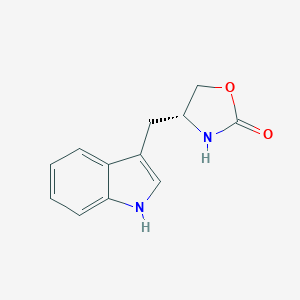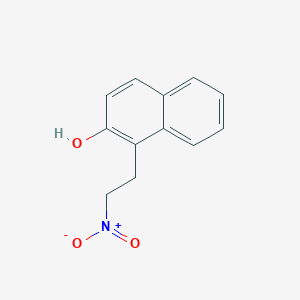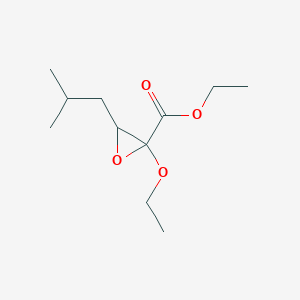
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, also known as EEMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEMOC is a type of oxirane or epoxide that contains a carboxylate group, which makes it a versatile compound for use in different research areas.
Mecanismo De Acción
The mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions, such as epoxidation and ring-opening reactions. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activity. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate in lab experiments is its versatility and ability to act as a chiral building block for the synthesis of various compounds. However, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as medicine, agriculture, and materials science. Additionally, further studies are needed to determine the toxicity and safety of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate for human use.
In conclusion, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique structure and properties make it a valuable tool for the synthesis of various compounds and for the investigation of its potential biological activity. Further research is needed to fully understand the mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate and to explore its potential applications in various fields.
Métodos De Síntesis
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-ethoxyacetylacetate with 2-methylpropylmagnesium bromide followed by epoxidation with m-chloroperbenzoic acid. Another method involves the reaction of ethyl 2-ethoxyacetoacetate with 2-methylpropylamine followed by epoxidation with hydrogen peroxide and formic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is in the field of organic synthesis, where it is used as a chiral building block for the synthesis of various compounds. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been used in the synthesis of biologically active compounds, such as antitumor agents, antifungal agents, and insecticides.
Propiedades
Número CAS |
145475-59-8 |
|---|---|
Nombre del producto |
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate |
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(12)11(14-6-2)9(15-11)7-8(3)4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
QZQQSCBYBLISPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(O1)CC(C)C)OCC |
SMILES canónico |
CCOC(=O)C1(C(O1)CC(C)C)OCC |
Sinónimos |
Oxiranecarboxylic acid, 2-ethoxy-3-(2-methylpropyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



